1-(2-Bromobenzoyl)-3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine
Description
Properties
IUPAC Name |
(2-bromophenyl)-[3-[(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)oxy]azetidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN5O2/c1-10-6-14(22-16(20-10)18-9-19-22)24-11-7-21(8-11)15(23)12-4-2-3-5-13(12)17/h2-6,9,11H,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYHKIAPYWHXTFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=NN2C(=C1)OC3CN(C3)C(=O)C4=CC=CC=C4Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromobenzoyl)-3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine typically involves multiple steps, starting from readily available precursorsThe final step involves the formation of the azetidine ring, which can be achieved through a ring-closing reaction under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, alternative solvents, and optimized reaction conditions to ensure scalability and reproducibility .
Chemical Reactions Analysis
Types of Reactions
1-(2-Bromobenzoyl)-3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromine atom in the bromobenzoyl group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
1-(2-Bromobenzoyl)-3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique structure.
Mechanism of Action
The mechanism of action of 1-(2-Bromobenzoyl)-3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine involves its interaction with specific molecular targets. The triazolopyrimidine ring can interact with enzymes or receptors, modulating their activity. The bromobenzoyl group may enhance binding affinity through halogen bonding, while the azetidine ring can provide additional steric and electronic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is structurally analogous to several derivatives of triazolopyrimidine and azetidine/piperidine hybrids. Below is a detailed comparison based on structural features, biological targets, and physicochemical properties:
Table 1: Structural and Functional Comparison
Key Insights
Piperidine-based compounds (e.g., ) offer flexibility, which may enhance entropic gains during target binding.
Triazolopyrimidine positioning: The 7-oxy linkage in the target compound is conserved across analogs, suggesting critical hydrogen-bonding or steric roles in bioactivity.
Biological Activity Trends :
- Piperidine-triazolopyrimidine hybrids (e.g., ) show validated PDE2a inhibition, implying the target compound may share similar mechanisms.
- Antimicrobial activity is observed in simpler triazolopyrimidine derivatives (e.g., ), but the azetidine core’s impact on such activity remains unexplored.
Synthetic Accessibility :
- The target compound’s synthesis likely parallels methods for related azetidine derivatives, such as nucleophilic substitution for ether formation and acylation for benzoyl introduction (yields ~84% in analogous reactions) .
Biological Activity
1-(2-Bromobenzoyl)-3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine is a compound of interest due to its potential biological activities, particularly in the realm of cancer research and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant case studies.
Chemical Structure
The compound is characterized by the following structural formula:
This molecular structure includes a bromobenzoyl group and a triazolopyrimidine moiety, which are significant for its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various cellular pathways. It has been observed to inhibit specific kinases involved in cancer cell proliferation, notably c-Met kinase. The inhibition of c-Met has been linked to reduced tumor growth and metastasis in various cancer models.
Cytotoxicity Assays
In vitro studies have evaluated the cytotoxic effects of this compound against several cancer cell lines. The following table summarizes the IC50 values obtained from these assays:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A549 | 1.06 ± 0.16 | Induction of apoptosis |
| MCF-7 | 1.23 ± 0.18 | Cell cycle arrest in G0/G1 phase |
| HeLa | 2.73 ± 0.33 | Inhibition of c-Met kinase activity |
These results indicate that the compound exhibits significant cytotoxicity, particularly against lung (A549) and breast (MCF-7) cancer cells.
Apoptosis Induction
Further studies demonstrated that treatment with this compound leads to apoptosis in A549 cells. The acridine orange staining method revealed characteristic apoptotic features such as chromatin condensation and cell shrinkage after treatment with 0.50 µM concentration for 8 hours.
Structure-Activity Relationship (SAR)
The introduction of the 5-methyl group on the triazole ring appears to enhance the compound's potency against c-Met kinase and improve its overall cytotoxicity. This finding is crucial for guiding future modifications aimed at optimizing therapeutic efficacy.
Case Studies
Several studies have explored similar compounds with triazolo-pyrimidine structures, highlighting their potential as anticancer agents:
- Triazolo-Pyridazine Derivatives : A study reported that certain derivatives exhibited significant inhibitory effects on c-Met kinase and showed promising cytotoxicity against multiple cancer cell lines .
- Triazolo-Pyrimidine Synthesis : Research into related triazolo-pyrimidine derivatives demonstrated their ability to induce apoptosis and inhibit cell proliferation effectively .
Q & A
Q. What synthetic methodologies are recommended for preparing 1-(2-Bromobenzoyl)-3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine?
The synthesis typically involves multi-step reactions:
- Step 1 : Construct the [1,2,4]triazolo[1,5-a]pyrimidine core via oxidative cyclization of amidine precursors using oxidants like MnO₂ or PIFA (PhI(OCOCF₃)₂) .
- Step 2 : Introduce the 5-methyl group via regioselective alkylation or substitution reactions under controlled pH (e.g., ammonium acetate buffer, pH 6.5) .
- Step 3 : Couple the azetidine moiety via nucleophilic substitution or Mitsunobu reaction, using the bromobenzoyl group as a leaving group .
Key variables : Reaction temperature (60–100°C), solvent polarity (DMF or THF), and catalyst selection (e.g., Pd for cross-coupling) critically influence yield and purity.
Q. How is the molecular structure of this compound validated in academic research?
Structural characterization employs:
- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., bromobenzoyl integration at δ 7.2–8.0 ppm) .
- Mass spectrometry (HRMS) : To verify molecular weight (e.g., expected [M+H]+ peak at m/z ~470–480) .
- X-ray crystallography : Resolves stereochemistry of the azetidine ring and triazolopyrimidine orientation .
Q. What analytical techniques are used to assess purity and stability?
- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) quantifies impurities (<1% threshold) .
- Thermogravimetric analysis (TGA) : Evaluates thermal stability (decomposition >200°C suggests suitability for high-temperature reactions) .
- Light sensitivity tests : UV-Vis spectroscopy monitors photodegradation under accelerated conditions (e.g., 48-hour exposure to 365 nm light) .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to mitigate byproduct formation during azetidine coupling?
- DoE (Design of Experiments) : Screen parameters like solvent (polar aprotic vs. ethers), base (K₂CO₃ vs. Et₃N), and stoichiometry (1.2–2.0 eq. of azetidine). Use LC-MS to track intermediates .
- Mechanistic studies : Probe the role of the bromine atom as a directing group in coupling reactions via DFT calculations (e.g., Gibbs free energy of transition states) .
- Contradictions : Some studies report azetidine ring-opening under acidic conditions; thus, pH-controlled environments (pH 6.5–7.5) are essential .
Q. What strategies address low aqueous solubility in biological assays?
- Co-solvent systems : Use DMSO/PBS mixtures (<10% DMSO) or cyclodextrin-based solubilization .
- Prodrug derivatization : Introduce phosphate or PEG groups at the azetidine oxygen to enhance hydrophilicity .
- Nanoformulation : Encapsulate the compound in liposomes (size: 100–200 nm, PDI <0.2) for controlled release in cellular uptake studies .
Q. How do electronic effects of the 2-bromobenzoyl group influence reactivity in cross-coupling reactions?
- Hammett analysis : The electron-withdrawing bromine group increases electrophilicity at the carbonyl carbon, facilitating nucleophilic attack (σₚ value ~0.23) .
- Competitive experiments : Compare reaction rates with chloro or nitro analogs to quantify electronic contributions .
- Contradictions : While bromine enhances electrophilicity, steric hindrance may reduce yields in bulky substrates (e.g., Suzuki couplings with aryl boronic esters) .
Q. What computational tools predict the compound’s binding affinity for kinase targets?
- Molecular docking (AutoDock Vina) : Simulate interactions with ATP-binding pockets (e.g., CDK2 or EGFR kinases) using crystal structures from the PDB .
- MD simulations (GROMACS) : Assess binding stability over 100 ns trajectories, focusing on hydrogen bonds with hinge regions (e.g., Glu81 in CDK2) .
- QSAR models : Correlate substituent electronegativity (e.g., bromine vs. methyl) with IC₅₀ values from enzymatic assays .
Q. How should researchers resolve contradictions in reported biological activity data?
- Meta-analysis : Compare IC₅₀ values across studies, controlling for assay conditions (e.g., ATP concentration in kinase assays) .
- Orthogonal validation : Use SPR (surface plasmon resonance) to confirm binding kinetics independently of enzymatic readouts .
- Structural analogs : Synthesize and test derivatives lacking the triazolo-pyrimidine moiety to isolate contributions of specific functional groups .
Q. What methodologies assess the compound’s metabolic stability in preclinical models?
- In vitro microsomal assays : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS (t₁/₂ <30 mins suggests rapid metabolism) .
- CYP inhibition screening : Test against CYP3A4/2D6 isoforms to identify drug-drug interaction risks .
- Stable isotope labeling : Use ¹³C-labeled analogs to track metabolic pathways in hepatocyte cultures .
Q. How can researchers design robust SAR (Structure-Activity Relationship) studies for this compound?
- Core modifications : Synthesize analogs with pyrazolo[1,5-a]pyrimidine or thieno[2,3-b]pyridine cores to evaluate scaffold-specific effects .
- Substituent scanning : Systematically vary the azetidine’s oxygen substituent (e.g., ethers, amines) and the benzoyl halogen (Br vs. Cl) .
- Data integration : Use cheminformatics tools (e.g., KNIME) to cluster bioactivity data and identify critical pharmacophores .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
